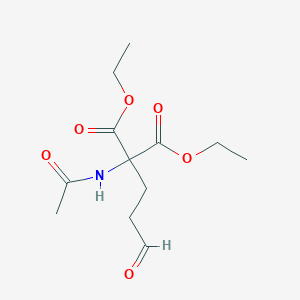
Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate, also known as this compound, is a useful research compound. Its molecular formula is C12H19NO6 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Diethyl 2-acetamido-2-(3-oxopropyl)propanedioate is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of C12H19NO5 and features a diethyl malonate backbone with an acetamido group and a propanedioate moiety. The compound is characterized by its ability to undergo various chemical reactions, which can be harnessed for biological applications.
Biological Activity
Mechanism of Action
The compound's biological activity largely stems from its interactions with specific enzymes and proteins. The acetamido group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity. This property makes it a candidate for studying enzyme kinetics and protein interactions in various biochemical pathways.
Anticancer Potential
Research indicates that this compound may have anticancer properties. It has been shown to modulate the activity of the c-Myc oncogene, which is implicated in several cancers, including breast and prostate cancer. By inhibiting c-Myc activity, the compound could reduce tumor growth and proliferation in various cancer models .
Anti-inflammatory Effects
In addition to its anticancer potential, this compound has demonstrated anti-inflammatory effects in preclinical studies. It appears to downregulate pro-inflammatory cytokines, which may provide therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Derivatives
This compound can be synthesized through multi-step organic reactions involving diethyl malonate and appropriate acylating agents. The synthesis typically involves:
- Formation of the Malonate Derivative : Diethyl malonate is reacted with an acetamido group under basic conditions.
- Introduction of the Propanedioate Moiety : The resulting intermediate is then treated with propanedioic acid derivatives to form the final product.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- Case Study on Cancer Cell Lines : A study evaluated the compound's effect on breast cancer cell lines (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential for further development as an anticancer agent .
- Inflammatory Disease Model : In a murine model of arthritis, administration of this compound resulted in decreased swelling and joint inflammation compared to controls, highlighting its anti-inflammatory properties .
Propriétés
IUPAC Name |
diethyl 2-acetamido-2-(3-oxopropyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-4-18-10(16)12(7-6-8-14,13-9(3)15)11(17)19-5-2/h8H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZIKQHNURLYJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC=O)(C(=O)OCC)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














